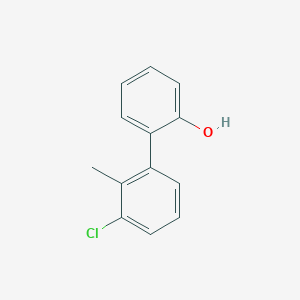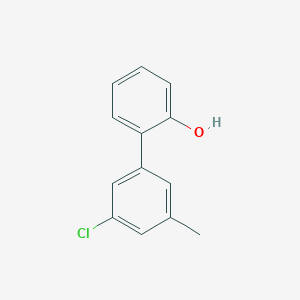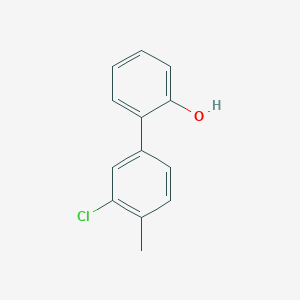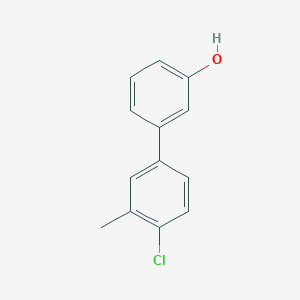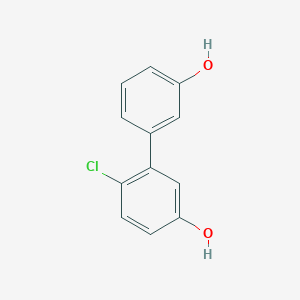
3-(4-Chloro-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methylphenyl)phenol (95%) is an organic compound that is widely used in the scientific research community for a variety of purposes. It is a white solid with a molecular weight of 199.56 g/mol and a melting point of 72-74 °C. It is soluble in methanol, ethanol, and water. It has a variety of applications in the laboratory, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a probe for bioassays.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)phenol (95%) has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a probe for bioassays. It is also used in the synthesis of a variety of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of polyurethanes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It is also believed to act as an inhibitor of other enzymes, such as tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-2-methylphenyl)phenol (95%) are not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other compounds. It is also believed to act as an inhibitor of other enzymes, such as tyrosinase, which is involved in the synthesis of melanin. In addition, it is believed to have an effect on the nervous system, as it has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chloro-2-methylphenyl)phenol (95%) in laboratory experiments include its low cost, its availability, and its low toxicity. Its low cost makes it an ideal reagent for organic synthesis and other laboratory experiments. Its low toxicity makes it safe to use in laboratory experiments, as it is not known to be a carcinogen or to have any other adverse effects on human health. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its instability in the presence of light and oxygen.
Future Directions
The potential future directions for 3-(4-Chloro-2-methylphenyl)phenol (95%) include further research into its biochemical and physiological effects, its potential applications in pharmaceuticals and agrochemicals, and its potential use as a catalyst in the synthesis of polymers. Additionally, further research into its mechanism of action and its potential use as a reagent in organic synthesis could lead to a better understanding of its potential applications in the laboratory. Finally, further research into its potential use as a probe for bioassays could lead to better understanding of its potential applications in the field of biotechnology.
Synthesis Methods
3-(4-Chloro-2-methylphenyl)phenol (95%) can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide. In this method, 4-chloro-2-methylphenol is reacted with ethyl alcohol in the presence of a base, such as potassium hydroxide or sodium hydroxide, to form 3-(4-chloro-2-methylphenyl)phenol (95%). This reaction is carried out at a temperature of 80-90 °C and a pressure of 1-2 atm.
properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-7-11(14)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFVKHMJSKJYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683514 |
Source


|
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-00-2 |
Source


|
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







